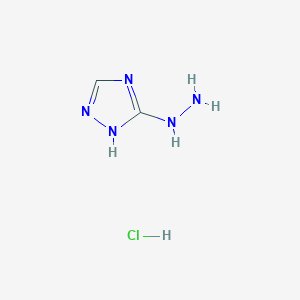
1H-1,2,4-triazol-3-ylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazol-3-ylhydrazine is a nitrogen-containing heterocyclic compound. It is part of the triazole family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring three nitrogen atoms within a five-membered ring, imparts significant chemical stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
The synthesis of 1H-1,2,4-triazol-3-ylhydrazine typically involves the cyclization of hydrazine derivatives with appropriate precursors. One common method is the reaction of hydrazine hydrate with formamide under acidic conditions, leading to the formation of the triazole ring. Industrial production methods often employ catalytic processes to enhance yield and efficiency. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used technique for synthesizing triazole derivatives, including this compound .
Chemical Reactions Analysis
1H-1,2,4-Triazol-3-ylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of triazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles, forming substituted triazole derivatives.
Cycloaddition: The compound can participate in 1,3-dipolar cycloaddition reactions, leading to the formation of various heterocyclic compounds
Scientific Research Applications
1H-1,2,4-Triazol-3-ylhydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for drug development.
Medicine: It is used in the design of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is employed in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 1H-1,2,4-triazol-3-ylhydrazine involves its interaction with biological targets through hydrogen bonding and dipole interactions. The triazole ring can form stable complexes with metal ions, enhancing its biological activity. The compound’s ability to inhibit enzymes and disrupt cellular processes contributes to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
1H-1,2,4-Triazol-3-ylhydrazine is unique among triazole derivatives due to its specific substitution pattern and reactivity. Similar compounds include:
1H-1,2,3-Triazole: Another isomer of triazole with different nitrogen atom arrangements, exhibiting distinct chemical properties and applications.
3-Amino-1,2,4-triazole: Known for its herbicidal activity and use in the synthesis of pharmaceuticals.
1,2,4-Triazole-3-thiol: Used in the design of metal chelators and as a precursor for the synthesis of other heterocyclic compounds
Properties
CAS No. |
21126-64-7 |
|---|---|
Molecular Formula |
C2H6ClN5 |
Molecular Weight |
135.55 g/mol |
IUPAC Name |
1H-1,2,4-triazol-5-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C2H5N5.ClH/c3-6-2-4-1-5-7-2;/h1H,3H2,(H2,4,5,6,7);1H |
InChI Key |
YJILWGALXNQXIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=N1)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



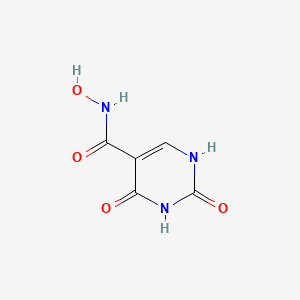
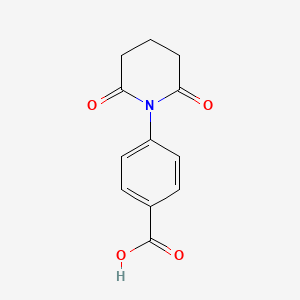
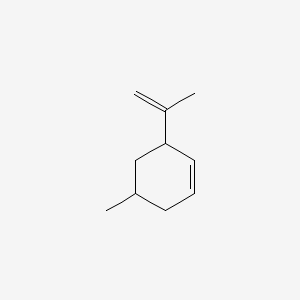
![1-(4-Fluorophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione](/img/structure/B14155964.png)
![2-{(E)-[(1-hydroxy-2-methylpropan-2-yl)imino]methyl}-4-nitrophenol](/img/structure/B14155972.png)
![1-(5-Isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluoren-8-ylamino)-propan-2-ol](/img/structure/B14155979.png)
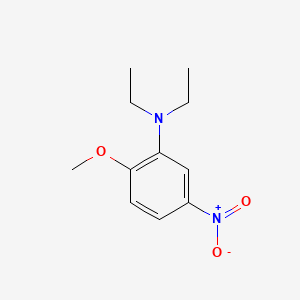
![N-[(4-Methylphenyl)methylene]methanamine](/img/structure/B14155987.png)
![8-Azabicyclo[4.3.1]decan-10-ol, 8-methyl-10-phenyl-](/img/structure/B14155990.png)
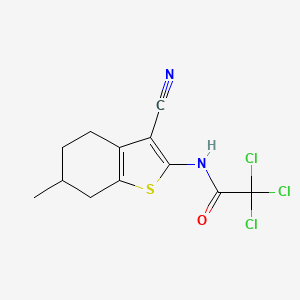
![1-Adamantyl-[4-amino-2-(propan-2-ylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B14156015.png)


